molecular formula C10H8ClF3O3 B3024752 Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate CAS No. 885518-15-0

Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate

Cat. No. B3024752
CAS RN: 885518-15-0
M. Wt: 268.61 g/mol
InChI Key: QYGRKSVPTHXKMA-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate” is a chemical compound . It is an ester .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . The major use of trifluoromethylpyridines and their derivatives is in the protection of crops from pests .


Molecular Structure Analysis

The molecular structure of “Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate” can be represented by the SMILES notation: COC(=O)C1=CC(=C(C=C1O)C(F)(F)F)Cl .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines have been studied extensively . For instance, groups such as chloro-bis(trifluoromethyl)pyridine can be synthesized in 60 to 80% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate” include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Crystallographic Analysis and Chemical Interactions

Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate has been identified in the field of crystallography for its distinctive structural features. The compound, also known as amido­flumet, showcases orientations of side chains that are coplanar with the aromatic ring, forming an intra­molecular N—H⋯O hydrogen bond. This compound is recognized for its role as a novel acaricide (Kimura & Hourai, 2005). Furthermore, derivatives of this compound have been studied for their distinct dihedral angles and molecular interactions, which play a pivotal role in generating sheets of molecules via C-H...O interactions (Li et al., 2005).

Chemical Synthesis and Modification

The compound has been central in various synthetic pathways. For instance, it was used in the regioselective metalation and subsequent transformations to yield various chemically modified products, demonstrating its versatility in organic synthesis (Dmowski & Piasecka-Maciejewska, 1998). The compound's photophysical properties have also been explored, showing unique luminescence characteristics when substituted groups are introduced (Kim et al., 2021).

Biological and Environmental Analysis

In the biological and environmental contexts, the compound and its derivatives have been studied for their interaction with biological systems and their presence as environmental pollutants. For instance, methyl triclosan, a derivative, has been identified as an environmental pollutant and studied for its electrochemical reduction properties (Peverly et al., 2014).

Future Directions

The future directions of research on trifluoromethylpyridines and their derivatives are promising. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O3/c1-16-8-4-6(10(12,13)14)7(11)3-5(8)9(15)17-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGRKSVPTHXKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646095
Record name Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate

CAS RN

885518-15-0
Record name Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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